molecular formula C16H15ClN6O2 B4474036 3-(4-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

3-(4-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B4474036
M. Wt: 358.78 g/mol
InChI Key: GEUIQVVCELRSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a purine moiety

Future Directions

The future research directions in the field of triazolopurines could involve the design and synthesis of new derivatives with improved biological activities and better safety profiles. The development of more efficient synthesis methods could also be a focus of future research .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(4-chlorophenyl)-9-isopropyl-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione are not fully understood yet. Similar compounds have been found to interact with various enzymes and proteins. For instance, some triazolopyrimidines have been reported to inhibit CDK2, a key enzyme involved in cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its activity .

Cellular Effects

In cellular contexts, 3-(4-chlorophenyl)-9-isopropyl-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione and similar compounds have been shown to exert significant effects. They can inhibit the growth of various cell lines, including MCF-7 and HCT-116, by inducing alterations in cell cycle progression and apoptosis .

Molecular Mechanism

It’s suggested that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it might inhibit CDK2, leading to alterations in cell cycle progression .

Temporal Effects in Laboratory Settings

Similar compounds have shown significant inhibitory activity against various cell lines over time .

Dosage Effects in Animal Models

The effects of 3-(4-chlorophenyl)-9-isopropyl-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione at different dosages in animal models have not been reported yet. Similar compounds have shown promising antiviral activity in animal models .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors .

Transport and Distribution

Similar compounds have been found to interact with various transporters or binding proteins .

Subcellular Localization

Similar compounds have been found to interact with various cellular compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.

    Fusing with Purine Moiety: The triazole ring is then fused with a purine moiety through a series of condensation reactions.

    Functionalization: The final compound is obtained by introducing the 4-chlorophenyl, isopropyl, and methyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Scaling Up: Adapting the laboratory-scale synthesis to industrial-scale production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions include:

    Oxides: Resulting from oxidation reactions.

    Reduced Derivatives: Formed through reduction processes.

    Substituted Compounds: Obtained from substitution reactions, leading to derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

8-(4-chlorophenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O2/c1-8(2)22-11-13(24)18-16(25)21(3)14(11)23-12(19-20-15(22)23)9-4-6-10(17)7-5-9/h4-8H,1-3H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUIQVVCELRSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Reactant of Route 3
3-(4-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Reactant of Route 4
Reactant of Route 4
3-(4-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Reactant of Route 5
3-(4-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Reactant of Route 6
3-(4-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

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